molecular formula C6H4BrNO B130245 4-Bromopyridine-2-carbaldehyde CAS No. 131747-63-2

4-Bromopyridine-2-carbaldehyde

Cat. No.: B130245
CAS No.: 131747-63-2
M. Wt: 186.01 g/mol
InChI Key: CKVQWOKUEZYWRQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO and its molecular weight is 186.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Catalytic Reactions

4-Bromopyridine-2-carbaldehyde is utilized in various catalytic reactions. For instance, Cho and Kim (2008) demonstrated its use in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Another study by the same authors (2006) showed its application in forming isoquinolines through a Heck coupling followed by an aldol reaction (Cho & Patel, 2006).

Structural and Spectral Analysis

Brito et al. (2023) investigated the structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde, highlighting its role as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Polymerization Applications

Haddleton et al. (1997) explored the use of 2-pyridinecarbaldehyde imines in atom transfer polymerization, highlighting their simplicity and versatility in producing homogeneous reactions with copper(I) bromides (Haddleton et al., 1997).

Heterocyclization Reactions

Krinochkin et al. (2017) studied substituted pyridine-2-carbaldehydes in heterocyclization, providing insights into the synthesis of triazines and triazine oxides, demonstrating the compound's versatility in organic synthesis (Krinochkin et al., 2017).

Synthesis of Biological Compounds

Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes, including this compound, in the stereocontrolled synthesis of biologically relevant substances like amino acids and alkaloids (Alcaide & Almendros, 2002).

Three-Component Tethering in Synthesis

Cho and Shim (2006, 2007) demonstrated the use of this compound in palladium-catalyzed three-component tethering, which is pivotal in the synthesis of pharmacologically and biologically active compounds (Cho & Shim, 2006), (Cho & Shim, 2007).

Ligand Formation and Metal Ion Interaction

Constable et al. (2010) explored the formation of chiral Schiff base ligands, including those from this compound, showcasing its application in templating to suit the needs of metal ions in various reactions (Constable et al., 2010).

Safety and Hazards

4-Bromopyridine-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It may also cause respiratory irritation . It should not be released into the environment .

Mechanism of Action

Target of Action

4-Bromopyridine-2-carbaldehyde, also known as 4-BROMOPICOLINALDEHYDE, is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts . It is particularly involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets, primarily transition metal catalysts, to facilitate the formation of carbon–carbon bonds. This is achieved through a process known as transmetalation, where the compound is transferred from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group that allows the coupling reaction to proceed.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key pathway in organic synthesis. This reaction allows for the formation of complex organic compounds from simpler precursors, enabling the synthesis of a wide range of biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds from simpler precursors. In the context of its use as a ligand for transition metal catalysts, it can facilitate the formation of luminescent complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the nature of the solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability and reactivity can be influenced by factors such as light and temperature.

Properties

IUPAC Name

4-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVQWOKUEZYWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563713
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-63-2
Record name 4-Bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

Manganese(IV) oxide (22.19 g, 255.29 mmol) was added to a solution of (4-bromopyridin-2-yl)methanol (4.00 g, 21.27 mmol) in chloroform (80 mL) and the reaction mixture was stirred under reflux for 45 min. After the mixture had cooled to room temperature the solids were removed by filtration through a pad of Celite®. The solvent was removed in vacuo and the residue (3.96 g, quant.) was used without further purification in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
22.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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